5-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
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Overview
Description
5-[(3-Ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that belongs to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl group attached to a methylene bridge, which is further connected to a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step process. One common method involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This three-component reaction proceeds under mild conditions and yields the desired compound with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinetriones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(3-ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(3-Ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-imidazolidine-2,4-dione
Uniqueness
The uniqueness of 5-[(3-ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-21-11-7-8(4-5-10(11)20-2)6-9-12(17)15-14(19)16-13(9)18/h4-7H,3H2,1-2H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWPULIHIOFCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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